![molecular formula C19H15FN2O3 B5433999 N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)
N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide
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Overview
Description
N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide, commonly referred to as FBAF, is a chemical compound that has gained significant attention in the field of scientific research. It is a furan-based derivative that has been synthesized using a specific method to achieve its unique chemical structure. In
Mechanism of Action
FBAF has been shown to have a unique mechanism of action that involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation and immune response. FBAF has also been shown to inhibit the activity of certain ion channels, including TRPV1 and ASIC3, which are involved in pain perception.
Biochemical and Physiological Effects
FBAF has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. FBAF has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of FBAF is its high potency and selectivity towards specific enzymes and proteins. This makes it a valuable tool for studying the role of these targets in various biological processes. However, FBAF also has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of FBAF. One area of interest is the development of FBAF-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the further characterization of FBAF's mechanism of action and its effects on specific targets in the body. Additionally, the development of new synthesis methods for FBAF may lead to the discovery of novel derivatives with improved properties.
Conclusion
In conclusion, FBAF is a unique chemical compound that has gained significant attention in the field of scientific research. Its high potency and selectivity towards specific targets make it a valuable tool for studying various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FBAF have been discussed in this paper. Further research on FBAF may lead to the development of new drugs for the treatment of various diseases and a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of FBAF involves a multistep process that starts with the reaction between 4-fluorobenzylamine and 2-nitrobenzoyl chloride to form 2-{[(4-fluorobenzyl)amino]carbonyl}benzoic acid. This intermediate is then reacted with furan-2-carboxylic acid to form FBAF. The final product is purified using column chromatography to obtain a high purity yield.
Scientific Research Applications
FBAF has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, neurological disorders, and inflammation.
properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylcarbamoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-14-9-7-13(8-10-14)12-21-18(23)15-4-1-2-5-16(15)22-19(24)17-6-3-11-25-17/h1-11H,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLJEYLFEPVZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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